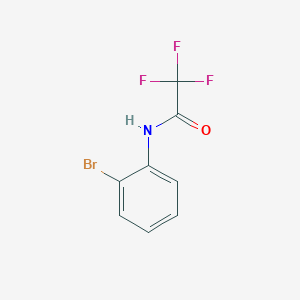

N-(2-bromophenyl)-2,2,2-trifluoroacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIXIJZAVUCEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401366 | |

| Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2727-71-1 | |

| Record name | N-(2-Bromophenyl)-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2727-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-bromophenyl)-2,2,2-trifluoroacetamide CAS 2727-71-1 properties

An In-Depth Technical Guide to N-(2-bromophenyl)-2,2,2-trifluoroacetamide (CAS 2727-71-1)

Introduction: A Versatile Fluorinated Building Block

N-(2-bromophenyl)-2,2,2-trifluoroacetamide is an organic compound that serves as a valuable building block in modern synthetic chemistry. Its structure is distinguished by the presence of a trifluoroacetamide group and a bromine atom on a phenyl ring, a combination that imparts unique chemical properties and reactivity. The trifluoroacetamide moiety enhances lipophilicity and metabolic stability, attributes of high interest in drug design, while the ortho-bromine atom provides a reactive handle for a wide array of cross-coupling and substitution reactions.[1] This guide offers a comprehensive overview of its properties, a validated synthesis protocol, analytical characterization, reactivity, and safe handling procedures, designed to empower researchers in leveraging this compound for their synthetic targets.

Physicochemical and Structural Properties

The compound typically presents as a solid at ambient temperature and possesses notable stability, a characteristic enhanced by the electron-withdrawing nature of the trifluoroacetamide group.[1] Understanding its core properties is the first step toward its effective application in experimental design.

| Property | Value / Description | Source(s) |

| CAS Number | 2727-71-1 | [2][3] |

| Molecular Formula | C₈H₅BrF₃NO | [1][2] |

| Molecular Weight | 268.03 g/mol | [1][2][4] |

| Appearance | Typically a solid at room temperature. | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)Br)NC(=O)C(F)(F)F | [1] |

| InChI Key | YAIXIJZAVUCEAC-UHFFFAOYSA-N | [1] |

| Key Structural Features | Ortho-bromophenyl ring, secondary amide, trifluoromethyl group. | [1] |

Synthesis and Purification Protocol

While numerous methods exist for the formation of amides, a reliable and scalable approach for synthesizing N-(2-bromophenyl)-2,2,2-trifluoroacetamide involves the direct trifluoroacetylation of 2-bromoaniline. The following protocol is a robust, self-validating system designed for high yield and purity.

Causality in Experimental Design

The choice of trifluoroacetic anhydride (TFAA) as the acylating agent is driven by its high reactivity, which allows the reaction to proceed efficiently at or below room temperature, minimizing potential side reactions. A non-nucleophilic base like pyridine or triethylamine is included to scavenge the trifluoroacetic acid byproduct, driving the equilibrium towards product formation and preventing potential acid-catalyzed degradation. The solvent, dichloromethane (DCM), is selected for its inertness and its ability to dissolve both the starting materials and the product, facilitating a homogenous reaction mixture. Purification via column chromatography is a standard and effective method for removing any unreacted starting material or byproducts.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of N-(2-bromophenyl)-2,2,2-trifluoroacetamide.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromoaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) dropwise while stirring.

-

Acylation: Slowly add trifluoroacetic anhydride (TFAA) (1.1 eq) to the cooled solution via a syringe. A slight exotherm may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Aqueous Work-up: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (aq) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2-bromophenyl)-2,2,2-trifluoroacetamide.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following section outlines the expected analytical data for this compound, based on established principles and data from structurally similar molecules.

| Analysis Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 7.0-8.5 ppm): Complex multiplets corresponding to the four protons on the bromophenyl ring. Amide N-H: A broad singlet (concentration-dependent). |

| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group, typically observed between -70 and -77 ppm.[5] |

| ¹³C NMR | Aromatic carbons, two carbons attached to electron-withdrawing groups (C-Br, C-N), the carbonyl carbon (C=O, quartet due to coupling with F), and the trifluoromethyl carbon (-CF₃, quartet due to coupling with F). |

| IR Spectroscopy | N-H stretch (approx. 3250-3400 cm⁻¹), Amide I (C=O) stretch (approx. 1700-1740 cm⁻¹), strong C-F stretches (approx. 1100-1300 cm⁻¹).[6] |

| Mass Spec. (EI/ESI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z ~267 and ~269 with a roughly 1:1 intensity ratio, indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4][7] |

Chemical Reactivity and Synthetic Utility

The utility of N-(2-bromophenyl)-2,2,2-trifluoroacetamide stems from its two primary reactive sites: the carbon-bromine bond on the aromatic ring and the trifluoroacetamide group itself.

-

Aryl Bromide Reactivity: The C-Br bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the elaboration of the aromatic core, introducing diverse substituents at the ortho-position relative to the amide. The bromine atom also makes the compound a substrate for nucleophilic substitution reactions.[1]

-

Trifluoroacetamide Group Influence: The strongly electron-withdrawing trifluoroacetyl group significantly influences the molecule's reactivity. It increases the acidity of the N-H proton, which can be important in base-mediated reactions.[8] Furthermore, amide groups can act as directing groups in certain transition-metal-catalyzed C-H activation/functionalization reactions. For the analogous N-(2-chlorophenyl)-2,2,2-trifluoroacetamide, the trifluoroacetyl group has been shown to facilitate meta-selective C-H borylation.[9] While stable, the amide bond can be cleaved under harsh hydrolytic conditions (strong acid or base) to regenerate the parent amine, making the trifluoroacetyl group a useful protecting group in multi-step syntheses.[10]

Caption: Key reactivity sites and synthetic applications of the title compound.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are essential. While specific toxicological data for this exact compound is limited, data from analogous structures, such as 2,2,2-trifluoroacetamide, provides a strong basis for hazard assessment.

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11][12] May cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat and safety glasses are mandatory at a minimum.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[11] Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] The compound is stable under normal storage conditions.

-

Decomposition: Hazardous decomposition products upon combustion can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[11][14]

Conclusion

N-(2-bromophenyl)-2,2,2-trifluoroacetamide is a strategically designed synthetic intermediate with significant potential for applications in pharmaceutical and materials science research. Its dual functionality—a reactive aryl bromide for molecular elaboration and a stabilizing, directing trifluoroacetamide group—makes it a powerful tool. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic programs to accelerate discovery.

References

-

Al-Zaydi, K. M. (2013). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. Available from: [Link]

-

ScienceDirect. Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2,2,2-Trifluoroacetamide. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Available from: [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro-. Available from: [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word. Available from: [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro-. Available from: [Link]

-

Horiguchi, C., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Molecules. Available from: [Link]

-

NIST. Acetamide, N-(2-bromophenyl)-. Available from: [Link]

-

Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link]

-

National Institutes of Health. Trifluoroacetamide. Available from: [Link]

-

Whitetree, A. (2018). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern University. Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Available from: [Link]

-

Norman, S. M., et al. (2026). 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. Analytical Chemistry. Available from: [Link]

-

NIST. Acetamide, 2,2,2-trifluoro-N-phenyl-. Available from: [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro-. Available from: [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. Available from: [Link]

- Google Patents. Use of trifluoroacetamide for n-terminal protection.

-

Organic Chemistry Portal. Trifluoroacetamides. Available from: [Link]

-

NIST. Acetamide, n-(1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethyl)-. Available from: [Link]

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... Available from: [Link]

-

National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: [Link]

-

National Institutes of Health. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Available from: [Link]

Sources

- 1. CAS 2727-71-1: N-(2-Bromophenyl)-2,2,2-trifluoroacetamide [cymitquimica.com]

- 2. bldpharm.com [bldpharm.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2727-71-1 Name: [xixisys.com]

- 4. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro- [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. Acetamide, 2,2,2-trifluoro-N-phenyl- [webbook.nist.gov]

- 7. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro- [webbook.nist.gov]

- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 9. N-(2-chlorophenyl)-2,2,2-trifluoroacetamide | 62926-91-4 | Benchchem [benchchem.com]

- 10. Trifluoroacetamides [organic-chemistry.org]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Comparative Acidity of N-(2-bromophenyl)-2,2,2-trifluoroacetamide and Acetanilide: A Study in Substituent Effects

Executive Summary

This technical guide provides an in-depth analysis of the N-H bond acidity (pKa) of N-(2-bromophenyl)-2,2,2-trifluoroacetamide in comparison to the parent compound, acetanilide. While acetanilide is a very weak acid, the strategic placement of electron-withdrawing substituents in N-(2-bromophenyl)-2,2,2-trifluoroacetamide dramatically enhances its acidity. This enhancement is primarily driven by the powerful inductive effect of the trifluoroacetyl moiety, which stabilizes the resulting conjugate base. The ortho-bromo substituent further contributes to this effect through induction, alongside potential steric influences. This guide deconstructs these electronic and steric factors, presents a comparative analysis of relevant pKa data, and provides a detailed experimental protocol for the empirical determination of these values, which is crucial for professionals in drug discovery and development for whom modulating a molecule's ionization state is a key aspect of optimizing pharmacokinetic and pharmacodynamic properties.

Introduction: The Critical Role of pKa in Medicinal Chemistry

The acid dissociation constant (pKa) is a fundamental parameter in chemical and pharmaceutical sciences. It quantifies the acidity of a compound, indicating the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For drug candidates, the pKa value is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The ionization state of a molecule influences its solubility, lipophilicity, membrane permeability, and ability to interact with its biological target. Amides, a ubiquitous functional group in pharmaceuticals, are generally considered very weak acids, with pKa values typically ranging from 15 to 18.[1] However, their acidity can be precisely modulated through synthetic modification, enabling the fine-tuning of a drug's physicochemical properties. This guide uses acetanilide and the highly substituted N-(2-bromophenyl)-2,2,2-trifluoroacetamide to illustrate the profound impact of electronic substituent effects on amide acidity.

Foundational Analysis: Acetanilide

Chemical Structure and Basal Acidity

Acetanilide (N-phenylacetamide) serves as our reference compound. It consists of an acetamide group linked to a phenyl ring. The N-H proton is the site of acidic dissociation.

Electronic Profile

The acidity of the N-H bond in acetanilide is exceptionally low (high pKa) due to the electronic nature of the amide group. The lone pair of electrons on the nitrogen atom is delocalized through resonance into the adjacent carbonyl group.[2][3] This resonance stabilization, which is a key feature of the amide bond, reduces the availability of the lone pair to participate in bonding with a proton, making the nitrogen less basic and, consequently, the N-H bond only very weakly acidic.[2][4]

Reported pKa Value

Experimentally, the pKa of the N-H bond in acetanilide has been reported to be approximately 13.0.[5][6] This value confirms its status as a very weak acid, significantly weaker than phenols or carboxylic acids.

Advanced Case Study: N-(2-bromophenyl)-2,2,2-trifluoroacetamide

The structure of N-(2-bromophenyl)-2,2,2-trifluoroacetamide introduces two key substituents whose effects on acidity must be analyzed: the trifluoroacetyl group and the 2-bromophenyl group.

Deconstruction of Substituent Effects on the Amide N-H Bond

The overall acidity of this molecule is a composite of the inductive, resonance, and steric effects exerted by its substituents.

}

Key electronic and steric effects influencing amide N-H acidity.

The Trifluoroacetyl Moiety: A Dominant Inductive Effect

The replacement of the methyl group in acetanilide with a trifluoromethyl (CF₃) group is the single most significant factor increasing the acidity. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds.[7][8] This effect polarizes the carbonyl group, making the carbonyl carbon more electrophilic. Consequently, electron density is pulled away from the nitrogen atom, which in turn weakens the N-H bond and makes the proton more acidic.

Crucially, this inductive effect strongly stabilizes the negatively charged conjugate base (anion) formed after deprotonation.[9][10] The negative charge on the nitrogen is delocalized and stabilized by the potent electron-withdrawing capacity of the CF₃ group, shifting the dissociation equilibrium in favor of the deprotonated form and thus lowering the pKa.[9]

The 2-Bromophenyl Moiety: Duality of Inductive and Steric Influences

The bromine atom at the ortho-position of the phenyl ring introduces two additional factors:

-

Inductive Effect : As an electronegative halogen, bromine exerts an electron-withdrawing inductive effect, further pulling electron density from the ring and the attached nitrogen atom. This effect contributes to the stabilization of the conjugate base and enhances acidity.

-

Ortho-Effect : The presence of a substituent at the ortho position can introduce steric hindrance that forces the amide functional group to twist out of the plane of the benzene ring.[11][12] This disruption of planarity can inhibit resonance between the nitrogen lone pair and the phenyl ring. While this might seem to localize the charge on the nitrogen, the overall impact on the acidity of anilides is complex and depends on the balance of steric and electronic factors.[11][13][14] In this case, the dominant electronic effects of the trifluoroacetyl group are expected to far outweigh these more subtle conformational influences.

Comparative pKa Analysis

Qualitative Prediction

Based on the principles of physical organic chemistry, a clear prediction can be made: N-(2-bromophenyl)-2,2,2-trifluoroacetamide is a significantly stronger acid (i.e., has a much lower pKa) than acetanilide.

The reasoning is hierarchical:

-

The trifluoroacetyl group's inductive effect is the dominant force, causing a dramatic increase in acidity compared to the acetyl group of acetanilide.

-

The bromo-substituent's inductive effect provides an additional, albeit smaller, contribution to the increased acidity.

-

The combined electron-withdrawing power of these groups will heavily stabilize the conjugate base, making the parent amide substantially more prone to deprotonation.

Quantitative Data Summary

| Compound | Structure | pKa Value | Rationale / Comments |

| Acetanilide | N-phenylacetamide | ~13.0[5][6] | Baseline weak acidity due to amide resonance. |

| 2,2,2-Trifluoro-N-phenylacetamide | 10.05 ± 0.70 (Predicted)[15] | The CF₃ group alone dramatically lowers the pKa by ~3 units, highlighting the powerful inductive effect. | |

| 2'-Bromoacetanilide | N-(2-bromophenyl)acetamide | 14.19 ± 0.70 (Predicted)[16] | The ortho-bromo group on the parent acetanilide is predicted to slightly decrease acidity, possibly due to steric effects disrupting amide resonance. |

| N-(2-bromophenyl)-2,2,2-trifluoroacetamide | Predicted to be < 10 | The combination of the dominant CF₃ inductive effect and the additional Br inductive effect will result in a significantly lower pKa than that of 2,2,2-trifluoro-N-phenylacetamide. |

Experimental Workflow for pKa Determination

To empirically validate the predicted difference in acidity, a robust experimental method is required. Given the weak acidity of these amides, especially in aqueous solutions where the leveling effect of water can be a challenge, potentiometric titration in a mixed-solvent system or a non-aqueous solvent is a suitable and authoritative method.[17][18][19]

Rationale for Method Selection

Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. A plot of pH versus the volume of titrant added generates a titration curve, and the pKa can be determined from the pH at the half-equivalence point.[20][21] This method is highly reliable and provides a direct measurement of the pKa value under the specified experimental conditions.

Detailed Protocol: Potentiometric Titration

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh approximately 0.1 mmol of the test compound (e.g., N-(2-bromophenyl)-2,2,2-trifluoroacetamide) and dissolve it in a suitable solvent system (e.g., 50 mL of a 1:1 ethanol/water mixture) to ensure solubility.

-

Titrant Solution: Prepare a standardized 0.1 M solution of a strong base that is free of carbonate (e.g., tetrabutylammonium hydroxide (TBAH) or NaOH).

-

-

Instrumentation Setup:

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Immerse a calibrated combination pH electrode connected to a high-precision pH meter into the solution.

-

Use a magnetic stirrer to ensure the solution is homogeneous throughout the titration.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the standardized base titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or an automated titrator.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point, which is characterized by a sharp inflection in the pH.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Veq) from the point of maximum slope on the curve (i.e., the first derivative, d(pH)/dV).

-

The pKa is equal to the pH at the half-equivalence point (Veq/2). This value can be read directly from the graph or interpolated from the data.

-

Workflow Visualization

}

Workflow for pKa determination via potentiometric titration.

Conclusion and Implications

The comparative analysis between acetanilide and N-(2-bromophenyl)-2,2,2-trifluoroacetamide provides a compelling illustration of the power of substituent effects in modulating molecular properties. The introduction of the trifluoroacetyl group induces a dramatic increase in the acidity of the amide N-H bond, lowering the pKa by several orders of magnitude. This change is primarily driven by the strong inductive stabilization of the conjugate base. For researchers in drug development, this principle is of immense practical value. The ability to rationally tune the pKa of functional groups like amides allows for the optimization of a compound's ionization profile, which is a key factor in achieving the desired balance of solubility, permeability, and target engagement necessary for a successful therapeutic agent.

References

- Vertex AI Search. (n.d.). Inductive Effect on Acidity | Solubility of Things.

- Vertex AI Search. (n.d.). Acetanilide.

- Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry.

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (n.d.). Development of Methods for the Determination of pKa Values. PMC.

- ChemBK. (n.d.). Acetanilide(103-84-4)MSDS Melting Point Boiling Density Storage Transport.

- Pasco. (n.d.). Experiment C33: Determination of pKa by Half Titration.

- Scribd. (n.d.). Determining pKa of Weak Acid Experiment.

- ChemicalBook. (n.d.). 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE CAS#: 404-24-0.

- Chemistry Stack Exchange. (2015, March 29). How is the pKa of extremely weak acids determined?

- National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC.

- Testbook. (n.d.). Ortho Effect: Explained In Aniline, Carboxylic Acid, & Benzoic Acid.

- Wikipedia. (n.d.). Ortho effect.

- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.

- Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights.

- Chemistry LibreTexts. (2024, July 30). 20.5: Substituent Effects on Acidity.

- A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com.

- Lumen Learning. (n.d.). 6.4. Acid strength and pKa | Organic Chemistry 1: An open textbook.

- Chemistry LibreTexts. (2023, January 14). 20.5: Substituent Effects on Acidity.

- Chem Help ASAP. (2019, June 20). resonance in amides [Video]. YouTube.

- ChemicalBook. (2025, July 24). 2'-BROMOACETANILIDE | 614-76-6.

Sources

- 1. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 6.4. Acid strength and pKa | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. Acetanilide [drugfuture.com]

- 6. Acetanilide(103-84-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ortho effect - Wikipedia [en.wikipedia.org]

- 12. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 13. testbook.com [testbook.com]

- 14. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 15. 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE CAS#: 404-24-0 [m.chemicalbook.com]

- 16. 2'-BROMOACETANILIDE | 614-76-6 [chemicalbook.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. pennwest.edu [pennwest.edu]

- 21. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cyclization of 2-Bromo-Trifluoroacetanilides

Welcome to the technical support center for optimizing the palladium-catalyzed intramolecular cyclization of 2-bromo-trifluoroacetanilides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation, which is a key step in the synthesis of various heterocyclic compounds, including valuable oxindoles.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you maximize your reaction yields and obtain consistent results.

Introduction: The Chemistry at Hand

The palladium-catalyzed intramolecular cyclization of 2-bromo-trifluoroacetanilides is a type of C-H activation/arylation reaction.[4][5] The trifluoroacetyl group serves as a directing group, facilitating the activation of a C-H bond on the aniline ring, which then couples with the carbon bearing the bromine atom to form the desired cyclized product. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reaction?

A1: The catalytic cycle is believed to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the 2-bromo-trifluoroacetanilide.

-

C-H Activation/Cyclometalation: The trifluoroacetamide directing group coordinates to the palladium center, facilitating the cleavage of a nearby C-H bond on the aniline ring to form a palladacycle intermediate.

-

Reductive Elimination: The newly formed C-C bond is created through reductive elimination from the palladacycle, releasing the cyclized product and regenerating the Pd(0) catalyst.[6]

Q2: Why is the trifluoroacetamide group important?

A2: The trifluoroacetamide group is a crucial directing group. Its electron-withdrawing nature and the presence of the carbonyl oxygen allow it to coordinate to the palladium catalyst, bringing it in close proximity to the C-H bond that needs to be activated for the cyclization to occur.[7]

Q3: What are the most common palladium catalysts and ligands for this reaction?

A3: Palladium(II) acetate (Pd(OAc)₂) is a very common precatalyst.[8] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often showing the best performance. Examples include tri-tert-butylphosphine (P(tBu)₃) and biaryl phosphine ligands like XPhos.[9][10]

Q4: What is the role of the base in this reaction?

A4: The base is essential for the C-H activation step. It is believed to deprotonate the amide N-H, making the substrate more nucleophilic and facilitating the cyclometalation process. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and various phosphates.[10]

Troubleshooting Guide

Low or no yield is a common frustration in complex catalytic reactions.[11] This guide provides a systematic approach to identifying and resolving issues you may encounter.

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| No reaction or very low conversion | 1. Inactive catalyst or ligand.[11] 2. Insufficiently inert conditions (oxygen or moisture contamination).[11] 3. Incorrect base or solvent.[12][13] 4. Low reaction temperature. | 1. Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed active catalyst. 2. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen). Use anhydrous, degassed solvents. 3. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF). 4. Incrementally increase the reaction temperature, monitoring for product formation and decomposition. |

| Formation of side products (e.g., debromination, dimerization) | 1. Catalyst deactivation leading to competing pathways. 2. Incorrect palladium to ligand ratio. | 1. Use a more robust ligand that can stabilize the palladium catalyst throughout the reaction. 2. Optimize the palladium to ligand ratio. Typically, a 1:1 or 1:2 ratio is a good starting point. |

| Inconsistent yields between batches | 1. Purity of starting materials.[11] 2. Variations in reaction setup and conditions. | 1. Ensure the purity of your 2-bromo-trifluoroacetanilide substrate. Recrystallize or purify by column chromatography if necessary. 2. Maintain strict control over reaction parameters such as temperature, stirring rate, and the addition of reagents. |

| Reaction stalls before completion | 1. Catalyst deactivation or decomposition.[11] 2. Product inhibition. | 1. Consider a higher catalyst loading or the addition of a second portion of catalyst midway through the reaction. 2. Dilute the reaction mixture to reduce the concentration of the product. |

Experimental Protocols

General Procedure for Pd-Catalyzed Cyclization

This is a representative starting protocol. Optimization will likely be required for your specific substrate.

-

Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromo-trifluoroacetanilide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting low-yielding Pd-catalyzed cyclization reactions.

Catalytic Cycle Visualization

Caption: Proposed catalytic cycle for the Pd-catalyzed intramolecular cyclization.

References

- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem.

- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one | ACS Catalysis.

- Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC - PubMed Central.

- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides - PubMed.

- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines.

- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study | Journal of the American Chemical Society.

- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University.

- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC.

- Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing).

- Intramolecular Palladium-Catalyzed Alkane C-H Arylation from Aryl Chlorides | Request PDF - ResearchGate.

- Synthesis of substituted oxindoles from alpha-chloroacetanilides via palladium-catalyzed C[bond]H functionalization - PubMed.

- Palladium-Catalyzed Ortho C−H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand - Semantic Scholar.

- Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization - Organic Chemistry Portal.

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.

- Palladium(0)-Catalyzed Enantioselective Intramolecular Arylation of Enantiotopic Secondary C-H Bonds - PubMed.

- Pd-catalyzed cascade cyclization by intramolecular Heck insertion of an allene-allylic amination sequence: application to the synthesis of 3,4-fused tricyclic indoles - PubMed.

- Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - PMC.

- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.

- Recent Progress in Pd-Catalyzed Tandem Processes - MDPI.

- Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC.

- Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids - ResearchGate.

- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews.

- Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing).

- Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides - NIH.

- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI.

- Palladium-Catalyzed Alkyl C–H Bond Activation - PMC - NIH.

- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed.

- Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones | Journal of the American Chemical Society.

- Palladium(II)-catalyzed oxidative cascade cyclization reactions of anilides and anilines: scope and mechanistic investigations - PubMed.

- Mechanism of palladium-catalyzed diene cyclization/hydrosilylation: direct observation of intramolecular carbometalation - PubMed.

- Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones - PMC.

- Intramolecular Pd(II)-catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-oxazolecarbaldehydes - PubMed.

- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate.

- Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides | Journal of the American Chemical Society - ACS Publications.

- Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.

- Palladium-Catalyzed Annulations of Strained Cyclic Allenes - PMC.

- Studies on Pd(II)-catalyzed coupling-cyclization of alpha- or beta-amino allenes with allylic halides - PubMed.

- Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal - PMC - NIH.

- Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing).

Sources

- 1. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of substituted oxindoles from alpha-chloroacetanilides via palladium-catalyzed C[bond]H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium(0)-Catalyzed Enantioselective Intramolecular Arylation of Enantiotopic Secondary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. surface.syr.edu [surface.syr.edu]

- 7. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 9. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Aryl Halide Coupling

Status: Operational Ticket ID: STERICS-001 Assigned Specialist: Senior Application Scientist

Introduction: Breaching the "Steric Wall"

Welcome to the Steric Hindrance Resolution Hub. You are likely here because your standard "go-to" conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) have failed to couple an ortho-substituted aryl halide.

The Core Problem: Ortho-substituents create a "steric wall" around the C-X bond. This leads to two specific failure modes in the catalytic cycle:

-

Inhibited Oxidative Addition: The Pd(0) center cannot physically access the C-X bond.

-

Stalled Transmetallation/Reductive Elimination: Even if the metal inserts, the resulting complex is too crowded to accept the nucleophile or eject the product, often leading to side reactions like protodeboronation (in Suzuki) or β-hydride elimination (in aminations).

This guide provides the "heavy artillery" protocols—specifically utilizing dialkylbiaryl phosphines (Buchwald ligands) and Pd-G4 precatalysts —to overcome these barriers.

Module 1: The Hardware (Ligand & Catalyst Selection)

The Mechanism of Victory: Monoligated Pd(0)

Standard phosphines (like PPh₃) bind palladium tightly, often forming inactive PdL₃ or PdL₄ species. To couple bulky substrates, you need a monoligated Pd(0) species (L1Pd) .[1]

-

Why it works: Bulky, electron-rich ligands (like XPhos or SPhos) are large enough that only one ligand can bind to the Palladium. This creates an unsaturated, highly reactive 12-electron Pd(0) center that is "hungry" for the aryl halide, drastically accelerating oxidative addition despite the steric bulk [1].

Ligand Selection Matrix

Use this table to select the correct ligand based on your specific steric challenge.

| Reaction Type | Substrate Challenge | Recommended Ligand | Why? |

| Suzuki-Miyaura | Ortho-subst. Aryl Halide + Standard Boronic Acid | SPhos | The "Universal Soldier." Excellent stability and promotes transmetallation. |

| Suzuki-Miyaura | Ortho-subst. Aryl Halide + Ortho-subst.[2][3] Boronic Acid | XPhos | Extreme bulk facilitates reductive elimination of di-ortho-substituted biaryls. |

| Buchwald-Hartwig | Ortho-subst. Aryl Halide + Primary Amine | BrettPhos | Selective for primary amines; prevents bis-arylation. |

| Buchwald-Hartwig | Ortho-subst. Aryl Halide + Secondary Amine | RuPhos | The gold standard for secondary amines; prevents β-hydride elimination. |

| Negishi | Ortho-subst. Aryl Halide + Alkyl Zinc | RuPhos | Stabilizes the catalyst against zinc reagents while handling bulk. |

The Precatalyst Advantage (Pd-G4)

Stop using Pd₂(dba)₃.

-

The Issue: Pd₂(dba)₃ generates Pd(0) inconsistently and can form insoluble Pd-black aggregates before the reaction starts.

-

The Solution: Use Pd-G4 Precatalysts (e.g., XPhos Pd G4).[4] These are air-stable Pd(II) species that, upon exposure to base in solution, rapidly and quantitatively reduce to the active L1Pd(0) species at low temperatures [2].

Module 2: Troubleshooting Suzuki-Miyaura Coupling

Common Failure: Protodeboronation

Symptoms: You see the aryl halide remaining and the boronic acid has converted to a simple arene (Ar-B(OH)₂

Troubleshooting Protocol:

-

Switch Base: Move from carbonate bases (Na₂CO₃) to K₃PO₄ (anhydrous). Phosphate is gentler and less likely to promote deboronation.

-

Reduce Water: Switch to strictly anhydrous conditions (Dioxane/Toluene) if solubility permits.

-

Concentration Spike: Add the boronic acid in portions or via syringe pump to keep the standing concentration low relative to the catalyst.

Diagram: Suzuki Troubleshooting Logic

Caption: Decision tree for diagnosing Suzuki coupling failures based on crude reaction analysis.

Module 3: Troubleshooting Buchwald-Hartwig Amination

Common Failure: Reductive Elimination Bottleneck

Symptoms: The reaction turns black (Pd precipitation) and conversion stalls at ~50%. Cause: In bulky aminations, forming the C-N bond (Reductive Elimination) is often the hardest step. If the ligand isn't bulky enough to force the product off the metal, the catalyst decomposes.

Troubleshooting Protocol:

-

Ligand Switch: If using XPhos, switch to RuPhos (for secondary amines) or BrettPhos (for primary amines). These ligands are electronically tuned to accelerate reductive elimination [3].[1]

-

Base Selection: Strong bases (NaOtBu) can sometimes trigger catalyst decomposition. Switch to Cs₂CO₃ or K₃PO₄ in t-Amyl alcohol or t-Butanol.

-

Temperature: While counter-intuitive, increasing the temperature (to 100°C+) can sometimes force the difficult reductive elimination step to occur before the catalyst dies.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: General Protocol for Sterically Demanding Suzuki Coupling

Use this protocol for di-ortho-substituted systems.

-

Setup: Charge a reaction vial equipped with a stir bar.

-

Reagents: Add:

-

Aryl Halide (1.0 equiv)[5]

-

Boronic Acid (1.2 - 1.5 equiv)

-

XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

-

K₃PO₄ (2.0 equiv)

-

-

Solvent: Add THF or 1,4-Dioxane (0.2 M concentration relative to halide).

-

Note: If protodeboronation is a risk, add 1 drop of water; otherwise keep anhydrous.

-

-

Degas: Sparge with Nitrogen or Argon for 5 minutes. (Crucial: Oxygen kills the active L1Pd species).

-

Reaction: Seal and heat to 60°C. Monitor by LCMS at 1 hour. If sluggish, increase to 80°C.

-

Workup: Filter through Celite, elute with EtOAc, and concentrate.

SOP-02: General Protocol for Sterically Demanding Amination

Use this protocol for coupling ortho-substituted aryl halides with secondary amines.

-

Setup: Flame-dry a reaction vial; cool under Argon.

-

Reagents: Add:

-

Aryl Halide (1.0 equiv)[5]

-

Amine (1.2 equiv)

-

RuPhos Pd G4 (0.02 equiv / 2 mol%)

-

NaOtBu (1.4 equiv)

-

-

Solvent: Add anhydrous Toluene or t-Butanol (0.2 M).

-

Reaction: Seal and heat to 80-100°C immediately.

-

Why immediately? Pd-G4 activates quickly; sitting at room temp with base can lead to off-cycle species if the substrate is extremely hindered.

-

Frequently Asked Questions (FAQ)

Q: Why not just use Pd(OAc)₂ and adding the ligand separately? A: You can, but it introduces variables. The reduction of Pd(II) to Pd(0) by the phosphine or amine can be inefficient, leading to an incorrect L:Pd ratio. Pd-G4 precatalysts guarantee a 1:1 L:Pd ratio and rapid generation of the active species.

Q: My reaction works but I get 10% homocoupling of the aryl halide. Why? A: Homocoupling often occurs when the oxidative addition is slow or oxygen is present. Ensure rigorous degassing. Switching to a more electron-rich ligand (like tBuXPhos ) can accelerate oxidative addition and outcompete the homocoupling pathway.

Q: Can I use these conditions for Aryl Chlorides? A: Yes. The Buchwald ligands (SPhos, XPhos, RuPhos) are specifically designed to be electron-rich enough to activate the stronger C-Cl bond. You may need to increase the temperature by 20°C compared to an aryl bromide.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

troubleshooting low conversion in trifluoroacetimidoyl chloride synthesis

Topic: Troubleshooting Low Conversion & Yield in Trifluoroacetimidoyl Chloride Synthesis Document ID: TSC-CF3-IMID-001 Last Updated: 2026-02-12

Core Technical Analysis: Why This Reaction Fails

The synthesis of trifluoroacetimidoyl chlorides (

The Electronic Barrier

In a standard amide chlorination (e.g., using

-

Non-fluorinated Amides: The carbonyl oxygen is sufficiently nucleophilic.

-

Trifluoroacetamides: The strong electron-withdrawing effect (

effect) of the

The Stability Paradox

While the

Reaction Mechanism & Failure Points[1][2][3][4]

The following diagram illustrates the mechanistic pathways for the two most common methods: the Phosphorus Pentachloride (

Figure 1: Mechanistic comparison of PCl5 vs. PPh3 routes. Note that the PPh3 route is driven by the formation of Triphenylphosphine oxide, overcoming the thermodynamic barrier.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "NMR shows 50% starting material left after 24 hours."

Diagnosis: Kinetic Stalling.[2] The amide oxygen is not nucleophilic enough to attack your chosen chlorinating agent at the current temperature.

-

Immediate Fix (If using

): Increase temperature to reflux (if solvent permits) or switch to a higher boiling solvent (e.g., PhCl instead of DCM). Warning: -

Recommended Protocol Switch: Switch to the Tamura/Uneyama Method (

or

Issue 2: "My yield is low (<30%), but no starting material is visible."

Diagnosis: Volatility Loss or Hydrolysis.[2]

Trifluoroacetimidoyl chlorides (especially

-

Validation Step: Check the distillate/cold trap of your rotavap.[2]

-

Corrective Action:

-

Telescoping: Do not isolate. React the crude imidoyl chloride solution directly in the next step (e.g., cyclization or coupling).

-

Workup: If isolation is necessary, use distillation under mild vacuum (water aspirator) rather than high vacuum. Avoid aqueous workups; filter off solid byproducts (like

) under inert gas.

-

Issue 3: "The reaction turned into a black tar."

Diagnosis: Thermal Decomposition or Polymerization.[2]

This is common with

-

Corrective Action: Use the

/Pyridine method (Cordua et al., 2025).[3] This recently optimized protocol operates under milder conditions and is "purification-free" for many downstream applications [2].

Optimized Experimental Protocols

Method A: The "Gold Standard" (Tamura/Uneyama)

Best for: High purity, difficult substrates, lab-scale. Mechanism: Appel-type chlorination.

Reagents:

-

Trifluoroacetamide (1.0 equiv)

- (1.2 - 1.5 equiv)

-

(Solvent/Reagent)* or

- (1.5 - 2.0 equiv)

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Dissolution: Dissolve

and the trifluoroacetamide in dry solvent (acetonitrile or DCM if using -

Addition: Add

, then the halogen source ( -

Reaction: Reflux for 2–4 hours. Monitor by

NMR (Shift moves from -

Workup: Cool to RT. Add hexane/pentane to precipitate

and amine salts. Filter under inert atmosphere. -

Isolation: Concentrate filtrate carefully (do not use high vacuum). Distill if necessary.

Method B: The "Modern & Scalable" (POCl3/Pyridine)

Best for: Scale-up, avoiding Ph3P=O waste, telescoping.

Reagents:

-

Trifluoroacetamide (1.0 equiv)

- (1.2 equiv)

-

Pyridine (1.5 equiv)

-

Solvent: Toluene or DCM (Dry)

Protocol:

-

Setup: Dry glassware, inert atmosphere.

-

Mixing: Dissolve amide and pyridine in Toluene.

-

Activation: Add

dropwise at -

Heating: Warm to RT, then heat to

for 3-6 hours. -

Telescoping: The resulting solution contains the imidoyl chloride and pyridinium salts. For many glycosylations or heterocycle syntheses, this solution can be used directly without filtration, minimizing hydrolysis risk [2].

Comparative Data: Reagent Performance

| Parameter | |||

| Conversion | Moderate (Requires Heat) | High (>90%) | High |

| Reaction Temp | High ( | Moderate (Reflux) | Moderate ( |

| Byproducts | Pyridinium Salts (Solid) | ||

| Moisture Sensitivity | High | Moderate | Moderate |

| Suitability | Simple substrates | Complex/Sensitive substrates | Scale-up / Telescoping |

References

-

Tamura, K., Mizukami, H., Maeda, K., Watanabe, H., & Uneyama, K. (1993).[3][4] One-pot synthesis of trifluoroacetimidoyl halides. The Journal of Organic Chemistry, 58(1), 32–35.[3][4] Link

-

Cordua, N., Steffensen, S. R., Mascherpa, A. G., & Jensen, H. H. (2025). Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. Organic Letters, 27. Link

-

Uneyama, K. (2006).[4] Organofluorine Chemistry. Blackwell Publishing.[4] (General reference for electronic effects of CF3).

Sources

Validation & Comparative

evaluating trifluoroacetamide as a traceless directing group in organic synthesis

Evaluating Trifluoroacetamide as a Traceless Directing Group in Organic Synthesis

Part 1: Executive Summary & Core Directive

The Challenge: Free primary amines are notoriously difficult substrates for transition-metal-catalyzed C–H activation. Their high Lewis basicity often poisons catalysts (especially Pd(II)), and the N–H bonds are susceptible to competing oxidation.

The Solution: The Trifluoroacetamide (TFA) group serves as a high-performance, "traceless" directing group (DG). Unlike robust directing groups (e.g., 8-aminoquinoline, picolinamide) that require harsh removal conditions, TFA offers a unique balance: it is sufficiently coordinating to direct C–H functionalization yet electronically activated for mild, orthogonal removal.

Scope of Guide: This analysis evaluates TFA against standard alternatives (Acetamide, Pivalamide) in Palladium- and Rhodium-catalyzed C(sp³)–H and C(sp²)–H functionalizations, focusing on yield, regioselectivity, and the "traceless" workflow.

Part 2: Mechanistic Insight & Comparative Analysis

The Electronic Advantage (The "Goldilocks" Zone)

The trifluoromethyl (

-

Increased N–H Acidity: The

of a trifluoroacetamide N–H is -

Modulated Coordination: While the anionic nitrogen binds Pd strongly, the carbonyl oxygen is less Lewis basic than in acetamides. This prevents "over-stabilization" of the metal center, allowing for faster turnover and easier product release.

Comparative Performance Matrix

| Feature | Trifluoroacetamide (TFA) | Acetamide (Ac) | Pivalamide (Piv) | Free Amine |

| Electronic Nature | Strong EWG ( | Weak EDG ( | Bulky EDG ( | Strong Lewis Base |

| N-H Acidity ( | High (~12) | Moderate (~17) | Moderate (~17) | Low (~35) |

| C-H Activation Yield | High (Fast metallation) | Moderate | Moderate (Steric help) | Low (Catalyst poisoning) |

| Steric Profile | Small ( | Small | Large (Steric clash) | Smallest |

| Removal Conditions | Mild ( | Harsh (Acid/Base reflux) | Harsh (Acid/Base reflux) | N/A |

| Traceless Rating | Excellent | Poor | Poor | N/A |

The "Traceless" Workflow

The true power of TFA lies in its removal. Standard amides often require 6M HCl or NaOH at reflux to hydrolyze, conditions that destroy esters, epimerize chiral centers, or degrade sensitive pharmacophores. TFA can be cleaved via mild methanolysis or reductive cleavage , preserving the integrity of the newly functionalized molecule.

Part 3: Visualization of the Catalytic Cycle

The following diagram illustrates the Pd(II)-catalyzed C–H activation cycle using TFA as a directing group. Note the critical role of the base in generating the active directing species.

Caption: Catalytic cycle for TFA-directed C-H activation via a Concerted Metalation-Deprotonation (CMD) pathway.

Part 4: Experimental Protocols

Protocol A: Installation of TFA Group

Standard protection of a primary amine.

-

Dissolve the amine (1.0 equiv) in dry DCM (0.2 M).

-

Add Triethylamine (

, 1.5 equiv) and cool to 0 °C. -

Add Trifluoroacetic anhydride (TFAA, 1.1 equiv) dropwise.

-

Stir at room temperature for 1–2 hours.

-

Workup: Wash with

(sat.), brine, dry over

Protocol B: Pd-Catalyzed C(sp³)–H Arylation (The Functionalization)

Based on conditions for aliphatic amine derivatives (e.g., Yu Group methodologies).

-

Charge a reaction tube with:

-

TFA-protected amine (0.2 mmol, 1.0 equiv).

-

Aryl Iodide (Ar-I, 1.5 equiv).

- (10 mol%).[1]

-

Ligand (e.g., Mono-N-protected amino acid ligand if required, or ligand-free for simple systems).

-

(1.5 equiv) or

-

-

Add Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (2.0 mL).

-

Heat at 80–100 °C for 12–24 hours under air (if oxidative) or

(if coupling). -

Filter through celite and purify via column chromatography.

Protocol C: Traceless Removal (Deprotection)

Method 1: Mild Solvolysis (Preserves Esters)

-

Dissolve product in MeOH:H2O (5:1).

-

Add

(2.0 equiv). -

Stir at Room Temperature for 2–4 hours.

-

Extract with EtOAc.

Method 2: Reductive Cleavage (orthogonal to base-sensitive groups)

-

Dissolve product in EtOH.

-

Add

(5.0 equiv). -

Stir at Room Temperature for 1 hour.

-

Quench with dilute HCl (carefully) or Acetone.

Part 5: Decision Logic for Researchers

Use the following logic flow to determine if TFA is the correct DG for your synthesis:

Caption: Decision matrix for selecting Trifluoroacetamide vs. alternative directing groups.

References

-

Wasa, M., Engle, K. M., & Yu, J.-Q. (2010). "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." Journal of the American Chemical Society.

- Context: Demonstrates the use of electron-deficient amides for directing Pd-catalyzed activ

-

Li, J., et al. (2017). "Palladium-catalyzed interannular meta-C-H arylation of biaryl-2-trifluoroacetamides." Chemical Communications.

- Context: Specific application where TFA is essential for selectivity and reactivity compared to acetamide.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Authoritative source on the mild removal conditions of trifluoroacetyl groups (NaBH4/EtOH or mild base).

-

Zhang, F.-L., et al. (2016). "Diverse secondary C(sp3)–H bond functionalization via site-selective trifluoroacetoxylation of aliphatic amines." Chemical Science.

- Context: Highlights the use of TFA-protected amines in oxid

-

Engle, K. M., et al. (2015). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.

- Context: Mechanistic discussion on how N-acidity (modulated by TFA)

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.